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molecular formula C14H8O4 B1199853 9-Oxo-9H-xanthene-2-carboxylic acid CAS No. 40274-67-7

9-Oxo-9H-xanthene-2-carboxylic acid

Cat. No. B1199853
M. Wt: 240.21 g/mol
InChI Key: JNPRWSKMJDGYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710198

Procedure details

A mixture of 29.9 g (0.11 mol) of 2-(4-carboxyphenoxy)benzoic acid (Example 10e) and 250 ml of concentrated sulfuric acid is heated at 80° C. for one hour. The resulting solution is then poured onto about 2.5 litres of water and the mixture is stirred vigorously for 30 minutes. The product which has precipitated is filtered off, washed with water and dried under a high vacuum. 23.15 g (85%) of 9-oxo-9H-xanthene-2-carboxylic acid, melting point >280° C., result as a beige powder.
Quantity
29.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].S(=O)(=O)(O)O>O>[O:13]=[C:11]1[C:6]2[CH:5]=[C:4]([C:1]([OH:3])=[O:2])[CH:19]=[CH:18][C:7]=2[O:8][C:9]2[C:10]1=[CH:14][CH:15]=[CH:16][CH:17]=2

Inputs

Step One
Name
Quantity
29.9 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
250 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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